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Compound of Interest |

Compound Name: (R)-3-(4-Chlorophenyl)piperidine
CAS No.: 1335689-11-6
Cat. No.: B3232234
. J

Executive Summary

(R)-3-(4-Chlorophenyl)piperidine (CAS: 55989-13-4 for racemate context) represents a
critical chiral pharmacophore in the 3-arylpiperidine class. Unlike its 4-arylpiperidine
counterparts (e.g., Paroxetine, Haloperidol), the 3-aryl scaffold is distinctively associated with
balanced Serotonin (SERT) and Norepinephrine (NET) reuptake inhibition, often serving as the
core structural motif for non-tricyclic antidepressants like Femoxetine.

This guide analyzes the (R)-enantiomer's specific pharmacological advantages, attributing its
activity to the spatial orientation of the chlorophenyl moiety which mimics the bioactive
conformation required for high-affinity binding to the S1 subsite of the serotonin transporter.

Chemical & Stereochemical Profile

The molecule features a piperidine ring substituted at the C3 position with a 4-chlorophenyl
group.[1][2] The (R)-configuration is significant because structure-activity relationship (SAR)
studies of 3-arylpiperidines demonstrate that the (3R)-absolute configuration is generally the
eutomer (active enantiomer) for SERT inhibition, whereas the (S)-enantiomer often exhibits
reduced affinity or altered selectivity profiles.
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Property Data

IUPAC Name (3R)-3-(4-chlorophenyl)piperidine
Molecular Formula C11H14CIN

Molecular Weight 195.69 g/mol

Chirality (R)-Enantiomer (Eutomer for SERT)
Lipophilicity (cLogP) ~2.7 (Predicted)

Key Structural Feature 3-Arylpiperidine "Privileged Scaffold"

Pharmacodynamics: Mechanism & Selectivity
Target Interaction (SERT/NET)

The (R)-3-(4-Chlorophenyl)piperidine scaffold functions as a monoamine transporter inhibitor.

e Primary Mechanism: It acts as a competitive antagonist at the presynaptic Serotonin
Transporter (SERT) and Norepinephrine Transporter (NET).

e Binding Mode: The 4-chlorophenyl ring occupies the hydrophobic S1 pocket of the
transporter, while the protonated piperidine nitrogen forms a crucial ionic bond with the
aspartate residue (Asp98 in SERT) in the primary binding site.

o Selectivity Rationale: The 4-chloro substituent enhances lipophilic interaction compared to
the unsubstituted phenyl ring, typically increasing affinity (Ki) into the low nanomolar range.

Comparison with Analogues

This molecule is the des-oxymethyl analog of the antidepressant Femoxetine.
o Femoxetine: (3R,4S)-3-(4-methoxyphenyl)-1-methyl-4-piperidinylmethanol.
¢ (R)-3-(4-Chlorophenyl)piperidine: Lacks the 4-hydroxymethyl group and N-methyl group.

o Effect: The absence of the 4-substituent usually increases NET selectivity relative to
SERT, making this scaffold a valuable starting point for designing SNRIs (Serotonin-
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Norepinephrine Reuptake Inhibitors).

Signaling Pathway Visualization

The following diagram illustrates the synaptic mechanism of action, highlighting the inhibition of

reuptake.
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Caption: Competitive inhibition of SERT/NET by (R)-3-(4-Chlorophenyl)piperidine leads to
elevated synaptic monoamine levels.

Experimental Protocols
Synthesis & Chiral Resolution

To obtain high-purity (R)-enantiomer for pharmacological testing, a resolution strategy is
preferred over de novo asymmetric synthesis for cost-efficiency in early-stage research.

Protocol: Resolution via Di-p-toluoyl-L-tartaric acid

e Racemate Preparation: Synthesize racemic 3-(4-chlorophenyl)piperidine via hydrogenation
of 3-(4-chlorophenyl)pyridine or Grignard addition to 3-piperidone.
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Salt Formation: Dissolve racemate (10 mmol) in hot ethanol (50 mL). Add (-)-Di-p-toluoyl-L-
tartaric acid (10 mmol).

Crystallization: Allow the solution to cool slowly to 4°C over 24 hours. The (R)-amine
diastereomeric salt typically crystallizes first due to lower solubility.

Filtration & Liberation: Filter the crystals. Recrystallize from ethanol/water (9:1) to upgrade
enantiomeric excess (ee).

Free Base Recovery: Suspend the salt in CH2Clz, treat with 1M NaOH, separate the organic
layer, dry over MgSOa, and concentrate.

Validation: Verify %ee using Chiral HPLC (Chiralpak AD-H column, Hexane/IPA 90:10).

In Vitro Radioligand Binding Assay (SERT)

This protocol validates the affinity (Ki) of the compound.

Source Tissue: Rat cerebral cortex membranes (rich in SERT).
Radioligand: [®H]-Paroxetine (0.5 nM).

Non-specific Binding: Defined by 10 uM Fluoxetine.
Procedure:

o Incubate membrane homogenates (50 pg protein) with [3H]-Paroxetine and varying
concentrations of (R)-3-(4-chlorophenyl)piperidine (1071° to 10> M).

o Buffer: 50 mM Tris-HCI (pH 7.4), 120 mM NacCl, 5 mM KCI.

o Incubate at 25°C for 60 minutes to reach equilibrium.

o Terminate by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI).
o Count radioactivity via liquid scintillation spectrometry.

o Data Analysis: Calculate ICso and convert to Ki using the Cheng-Prusoff equation.
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Structure-Activity Relationship (SAR) Workflow

The following diagram outlines the logical progression of derivatizing the (R)-3-(4-
chlorophenyl)piperidine core to optimize drug candidates.
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Caption: SAR optimization pathways for the 3-arylpiperidine scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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